methyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoate
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Overview
Description
Methyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticonvulsant Activity
While specific studies on methyl 4-(2,4-dioxo-1H-quinazolin-3-yl)butanoate are limited, related quinazoline derivatives have shown anticonvulsant properties . Further investigation is warranted to explore its potential in this field.
Cytotoxicity and Antibacterial Activity
A straightforward synthetic approach has been described for 2-(1H-indol-3-yl)quinazolin-4(3H)-one and analogues. These compounds were evaluated for cytotoxicity and antibacterial activity, including tests against Mycobacterium tuberculosis H37Rv . While the specific compound was not studied in this context, it falls within the same chemical family.
Hybrid Molecules and Pharmacological Profiles
Given the diverse pharmacological activities of quinazolinone-2,4-dione derivatives and amide derivatives, there’s interest in developing hybrid molecules that combine both pharmacophores. Such hybrids may lead to compounds with intriguing biological and pharmacological profiles . Future research could explore the synergy between these two structural motifs.
Other Potential Applications
Although not directly studied for methyl 4-(2,4-dioxo-1H-quinazolin-3-yl)butanoate, related quinazoline derivatives have shown promise in various areas:
- Antifungal : Quinazoline-2,4-dione derivatives have demonstrated antifungal activity .
- Anticancer : Some quinazoline derivatives exhibit anticancer properties .
- Antihypertensive and Antidiabetic : These compounds have potential in managing hypertension and diabetes .
- Anti-inflammatory and Antitumor : Quinazoline derivatives have been explored for their anti-inflammatory and antitumor effects .
Mechanism of Action
Target of Action
Methyl 4-(2,4-dioxo-1H-quinazolin-3-yl)butanoate, also known as BBL031442, is a quinazolin-4(3H)-one derivative Similar quinazolin-4(3h)-one derivatives have been investigated as potential positive allosteric modulators of the gaba_a receptor at the benzodiazepine binding site and inhibitors of carbonic anhydrase ii .
Mode of Action
Based on the studies of similar quinazolin-4(3h)-one derivatives, it can be inferred that these compounds may interact with their targets to modulate their activity . For instance, as potential positive allosteric modulators of the GABA_A receptor, these compounds could enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to increased inhibition of neuronal activity .
Biochemical Pathways
If this compound acts as a positive allosteric modulator of the gaba_a receptor, it could affect the gabaergic pathway, leading to increased inhibition of neuronal activity .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
If this compound acts as a positive allosteric modulator of the gaba_a receptor, it could lead to increased inhibition of neuronal activity, which could potentially have therapeutic effects in conditions such as epilepsy .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a drug .
properties
IUPAC Name |
methyl 4-(2,4-dioxo-1H-quinazolin-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)14-13(15)18/h2-3,5-6H,4,7-8H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRPPFKNWMQMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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